N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O4S2 and its molecular weight is 453.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescence Properties
One area of research involves the synthesis of novel chemical entities that exhibit fluorescence properties. For example, the synthesis of Co(II) complexes with specific benzamide derivatives has been studied for their fluorescence quenching capabilities and potential anticancer activity against human breast cancer cell lines. These studies provide a foundation for understanding the fluorescent behavior of benzamide derivatives and exploring their therapeutic potentials (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Anticancer Activity
Research into benzamide derivatives extends into evaluating their anticancer activities. For instance, certain synthesized benzamide compounds have been tested for in vitro cytotoxicity against cancer cell lines, offering insights into their potential as anticancer agents. This line of research explores the mechanisms through which these compounds can induce cancer cell death, contributing to the development of new cancer therapies (R. Moreno-Fuquen et al., 2019).
Antimicrobial and Antioxidant Activities
Another significant area of research is investigating the antimicrobial and antioxidant activities of benzamide derivatives. Studies have identified new compounds isolated from endophytic Streptomyces sp. showing promising antimicrobial and antioxidant properties. Such research highlights the potential of benzamide derivatives in treating infections and diseases caused by oxidative stress (Xue-Qiong Yang et al., 2015).
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-29-17-9-10-20-19(13-17)24-22(30-20)25(14-16-7-3-4-11-23-16)21(26)15-6-5-8-18(12-15)31(2,27)28/h3-13H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRKDICDWLFMOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.